molecular formula C19H19ClO B6346384 (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one CAS No. 1354941-39-1

(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one

Cat. No. B6346384
CAS RN: 1354941-39-1
M. Wt: 298.8 g/mol
InChI Key: YSGKDEAIGQDRIX-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as (2E)-3-(4-tert-butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one, is a synthetic organic compound belonging to the class of heterocyclic compounds. It is an important building block in organic synthesis, and has been used in a wide range of industrial and scientific applications. This compound has been studied extensively, and its properties and potential uses have been explored in detail.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one is not well understood. However, it is believed to act as a substrate for enzymes, and may also interact with other molecules in the body. It is possible that this compound may have an effect on the expression of certain genes, or may interact with other molecules in the body to produce a biological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one are not well understood. However, it is believed that this compound may have an effect on the expression of certain genes, or may interact with other molecules in the body to produce a biological effect. It is also possible that this compound may have an effect on the activity of enzymes, or may interact with other molecules in the body to produce a physiological effect.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of this compound is that its mechanism of action is not well understood, and its biochemical and physiological effects are still being studied.

Future Directions

The future directions for (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one research include further studies of its mechanism of action, biochemical and physiological effects, and potential applications. It is also possible that this compound may be used in the development of new drugs or other therapeutic compounds. Additionally, further research into the synthesis of this compound may lead to more efficient and cost-effective methods of production. Finally, further research into the properties of this compound may lead to new methods of analysis and characterization.

Synthesis Methods

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one is usually accomplished by a two-step process. The first step involves the reaction of 4-tert-butylphenol with 3-chlorobenzaldehyde in the presence of an acid catalyst. This reaction produces a mixture of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one and its isomer, (2Z)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one. The second step involves the separation of the two isomers by chromatography.

Scientific Research Applications

(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a reagent in a variety of organic synthesis reactions, and has been used to study the mechanism of action of enzymes and other biological molecules. It has also been used as a model compound to study the properties of other compounds and to aid in the design of new compounds.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO/c1-19(2,3)16-10-7-14(8-11-16)9-12-18(21)15-5-4-6-17(20)13-15/h4-13H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGKDEAIGQDRIX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one

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